2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-
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Overview
Description
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)- is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of anthranilic acid derivatives with formamide or its derivatives, followed by chlorination and dimethylamination. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chloro and dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chloro or dimethylamino groups.
Scientific Research Applications
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound without the chloro and dimethylamino groups.
2,4(1H,3H)-Quinazolinedione: The compound without the chloro and dimethylamino modifications.
7-Chloroquinazoline: A derivative with only the chloro group.
3-(Dimethylamino)quinazoline: A derivative with only the dimethylamino group.
Uniqueness
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)- is unique due to the combined presence of the chloro and dimethylamino groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity, solubility, and potential biological activities compared to its simpler analogs.
Properties
CAS No. |
75787-33-6 |
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Molecular Formula |
C10H10ClN3O2 |
Molecular Weight |
239.66 g/mol |
IUPAC Name |
7-chloro-3-(dimethylamino)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C10H10ClN3O2/c1-13(2)14-9(15)7-4-3-6(11)5-8(7)12-10(14)16/h3-5H,1-2H3,(H,12,16) |
InChI Key |
MEVGKQYFICKFKY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C(=O)C2=C(C=C(C=C2)Cl)NC1=O |
Origin of Product |
United States |
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